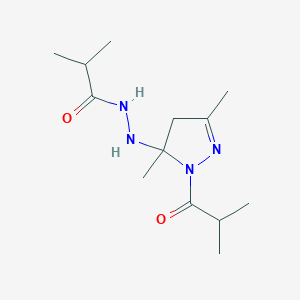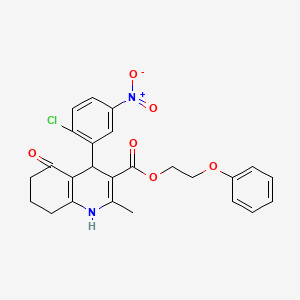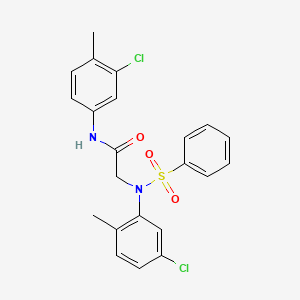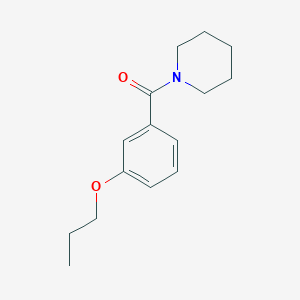
N-(5-chloro-2-pyridinyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is also known as CSP-1103 and has been studied for its various biochemical and physiological effects.
作用機序
The mechanism of action of CSP-1103 is not fully understood, but it is believed to act on the immune system and inflammatory pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. CSP-1103 has also been shown to activate the adenosine A2A receptor, which has anti-inflammatory effects.
Biochemical and Physiological Effects
CSP-1103 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CSP-1103 has also been shown to inhibit the growth of cancer cells in vitro. In addition, the compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
CSP-1103 has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under a wide range of conditions. CSP-1103 has also been shown to have low toxicity in animal models, making it a safe compound to work with. However, there are also limitations to working with CSP-1103. The compound has low solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of CSP-1103 is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on CSP-1103. One area of research is the development of CSP-1103 as a therapeutic agent for conditions such as rheumatoid arthritis and neuropathic pain. Another area of research is the development of CSP-1103 as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of CSP-1103 and to identify potential targets for the compound. In addition, research is needed to optimize the synthesis method for CSP-1103 and to improve the compound's solubility in water.
Conclusion
In conclusion, N-(5-chloro-2-pyridinyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as rheumatoid arthritis and neuropathic pain. CSP-1103 has also been studied for its potential as an anti-cancer agent. The compound has several advantages for lab experiments, but there are also limitations to working with CSP-1103. Future research is needed to fully understand the mechanism of action of CSP-1103 and to develop the compound as a therapeutic agent.
合成法
The synthesis of CSP-1103 involves a multi-step process that includes the reaction of 2-chloropyridine with piperidine, followed by the addition of phenylsulfonyl chloride and N,N-dimethylformamide. The resulting compound is then treated with a reducing agent to yield CSP-1103. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
CSP-1103 has been studied extensively for its potential as a therapeutic agent. The compound has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as rheumatoid arthritis and neuropathic pain. CSP-1103 has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
1-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-14-6-7-16(19-12-14)20-17(22)13-8-10-21(11-9-13)25(23,24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTFVGKTXBWJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanoate](/img/structure/B5104702.png)
![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5104710.png)
![4-({4-[(3,4-dichlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5104720.png)
![N-(3,4-dichlorophenyl)-N'-{2-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]ethyl}urea](/img/structure/B5104731.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5104738.png)
![17-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5104770.png)

![N-[2-(tert-butylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5104779.png)
![ethyl 4-{[1-(4-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5104781.png)

![3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5104796.png)
![N-[3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5104799.png)